2-amino-6-(trifluoromethoxy)benzoic Acid

Description

BenchChem offers high-quality 2-amino-6-(trifluoromethoxy)benzoic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-amino-6-(trifluoromethoxy)benzoic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-6-(trifluoromethoxy)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO3/c9-8(10,11)15-5-3-1-2-4(12)6(5)7(13)14/h1-3H,12H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPGNUJGCHLXOIW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)OC(F)(F)F)C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00455076 |

Source

|

| Record name | 2-amino-6-(trifluoromethoxy)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00455076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

561304-48-1 |

Source

|

| Record name | 2-Amino-6-(trifluoromethoxy)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=561304-48-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-amino-6-(trifluoromethoxy)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00455076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of 2-Amino-6-(trifluoromethoxy)benzoic Acid: A Predictive and Methodological Approach

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of 2-amino-6-(trifluoromethoxy)benzoic acid. As a novel aromatic building block with significant potential in medicinal chemistry and materials science, a thorough understanding of its characteristics is paramount for its effective application. In the absence of extensive published experimental data for this specific isomer, this document adopts a predictive and methodological framework. By leveraging data from structurally analogous compounds—including the parent anthranilic acid, the closely related 2-amino-6-(trifluoromethyl)benzoic acid, and other trifluoromethoxy-substituted aromatics—we project the expected properties of the title compound. More critically, this guide furnishes detailed, field-proven experimental protocols for the empirical determination of these properties, empowering researchers to generate validated data. The narrative emphasizes the causal relationships between molecular structure and physical behavior, providing insights essential for drug development professionals and synthetic chemists.

Introduction: Strategic Importance and Analytical Rationale

The strategic incorporation of fluorine and fluorine-containing moieties, such as the trifluoromethoxy (-OCF3) group, is a cornerstone of modern drug design. The -OCF3 group is a fascinating lipophilic hydrogen bond acceptor that can significantly modulate a molecule's metabolic stability, membrane permeability, and binding affinity. 2-Amino-6-(trifluoromethoxy)benzoic acid combines this powerful functional group with the versatile anthranilic acid scaffold, presenting a unique building block for the synthesis of novel heterocycles, kinase inhibitors, and other targeted therapeutics.

The precise arrangement of the amino, carboxylic acid, and trifluoromethoxy groups at positions 2, 1, and 6, respectively, creates significant steric and electronic interplay. This substitution pattern is expected to profoundly influence the compound's fundamental physicochemical properties, which in turn govern its behavior in both synthetic and biological systems. Properties such as solubility, acidity (pKa), and lipophilicity (logP) are critical determinants of a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

Given the nascent state of research on this specific molecule, this guide serves as both a predictive reference and a practical manual for its complete physicochemical characterization.

Molecular Structure and Predicted Core Properties

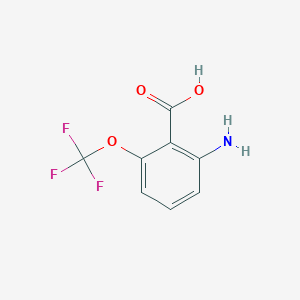

The foundational step in characterizing any chemical entity is an analysis of its structure. The arrangement of functional groups in 2-amino-6-(trifluoromethoxy)benzoic acid dictates its reactivity, polarity, and intermolecular interactions.

Caption: Chemical structure of 2-amino-6-(trifluoromethoxy)benzoic acid.

Structural Insights:

-

Ortho-Substitution: The presence of bulky groups (-NH2 and -OCF3) flanking the carboxylic acid creates significant steric hindrance. This can influence the planarity of the carboxyl group relative to the aromatic ring, potentially affecting crystal packing and reactivity.

-

Electronic Effects: The trifluoromethoxy group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms. This effect, transmitted through the aromatic ring, will increase the acidity of the carboxylic acid (lowering its pKa) and decrease the basicity of the amino group (lowering its pKa).

-

Intramolecular Hydrogen Bonding: A potential hydrogen bond can form between the amino group's hydrogen and the carbonyl oxygen of the carboxylic acid, a common feature in anthranilic acids. This interaction can influence conformation and spectroscopic properties.

Table 1: Predicted and Comparative Molecular Properties

| Property | 2-Amino-6-(trifluoromethoxy)benzoic acid (Predicted) | 2-Amino-6-(trifluoromethyl)benzoic acid[1] | Anthranilic Acid (Parent)[2] |

| CAS Number | Not available | 314-46-5 | 118-92-3 |

| Molecular Formula | C8H6F3NO3 | C8H6F3NO2 | C7H7NO2 |

| Molecular Weight | 221.14 g/mol | 205.14 g/mol | 137.14 g/mol |

| Appearance | Predicted: White to off-white solid | Solid | White crystalline solid |

| Melting Point | Predicted: >150 °C (elevated due to polar groups) | >202 °C (sublimes)[3] | 144-148 °C |

Core Physicochemical Properties: A Methodological Framework

This section outlines the importance of key physicochemical parameters and provides robust protocols for their determination.

Caption: High-level workflow for compound characterization.

Melting Point and Thermal Analysis

-

Scientific Importance: The melting point is a critical indicator of purity. A sharp melting range typically signifies a high-purity compound. Thermal analysis by Differential Scanning Calorimetry (DSC) provides more detailed information on purity, polymorphism, and decomposition temperature.

-

Predicted Behavior: Due to the presence of polar functional groups capable of hydrogen bonding (carboxylic acid, amine), a relatively high melting point is expected, likely higher than that of anthranilic acid. The value for the analogous 2-amino-6-(trifluoromethyl)benzoic acid is reported as >202 °C with sublimation[3].

-

Experimental Protocol: Differential Scanning Calorimetry (DSC)

-

Calibration: Calibrate the DSC instrument using high-purity indium and zinc standards for temperature and enthalpy.

-

Sample Preparation: Accurately weigh 1-3 mg of the dried compound into an aluminum DSC pan. Crimp the pan with a lid. Prepare an identical empty pan as a reference.

-

Analysis Program: Place both pans into the DSC cell. Heat the sample from ambient temperature (e.g., 25 °C) to a temperature above the expected melting point (e.g., 250 °C) at a controlled rate of 10 °C/min under a nitrogen purge (50 mL/min).

-

Data Interpretation: The onset of the endothermic peak in the heat flow curve represents the melting point. The peak's sharpness correlates with purity. The area under the peak corresponds to the heat of fusion.

-

Acid Dissociation Constant (pKa)

-

Scientific Importance: The pKa values of the acidic (carboxylic acid) and basic (amino) groups dictate the compound's ionization state at different pH levels. This is a crucial parameter for predicting solubility, permeability across biological membranes, and receptor binding interactions.

-

Predicted Behavior:

-

Carboxylic Acid (pKa1): The strong electron-withdrawing effect of the ortho -OCF3 group will significantly stabilize the carboxylate anion, making the carboxylic acid more acidic than that of benzoic acid (pKa ≈ 4.2) and anthranilic acid (pKa ≈ 4.95). The predicted pKa1 will likely be in the range of 2.5-3.5.

-

Ammonium (pKa2): The same electron-withdrawing effect will decrease the electron density on the nitrogen atom, making the amino group less basic than in anthranilic acid (pKa ≈ 2.05). The pKa of the conjugate acid is expected to be lower, likely <1.0.

-

-

Experimental Protocol: Potentiometric Titration

-

System Setup: Use a calibrated pH meter with a glass electrode and an automated titrator.

-

Sample Preparation: Accurately prepare a ~10 mM solution of the compound in a co-solvent system (e.g., 50:50 methanol:water) to ensure solubility. Record the exact concentration.

-

Titration (Acidic pKa): Titrate the solution with a standardized solution of 0.1 M NaOH. Record the pH as a function of the volume of titrant added.

-

Titration (Basic pKa): Titrate a separate sample with a standardized solution of 0.1 M HCl.

-

Data Analysis: Plot the pH versus the volume of titrant. The pKa is the pH at the half-equivalence point. For more accurate results, use derivative plots (dpH/dV) to precisely locate the equivalence point(s) and calculate the pKa using appropriate software.

-

Lipophilicity (LogP / LogD)

-

Scientific Importance: The partition coefficient (LogP for the neutral species) and distribution coefficient (LogD at a specific pH) measure a compound's lipophilicity. This parameter is fundamental to predicting oral absorption, membrane permeability, and potential for non-specific binding.

-

Predicted Behavior: The trifluoromethoxy group is known to be highly lipophilic, significantly more so than a methoxy group. Therefore, the LogP of the title compound is expected to be substantially higher than that of anthranilic acid (LogP ≈ 1.2).

-

Experimental Protocol: Shake-Flask Method (OECD 107)

-

Phase Preparation: Prepare a mutually saturated solution of n-octanol and a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4 for LogD measurement).

-

Sample Preparation: Dissolve a known amount of the compound in the n-octanol phase to a concentration of ~1 mg/mL.

-

Partitioning: Combine 5 mL of the n-octanol solution with 5 mL of the aqueous buffer in a screw-cap vial. Agitate the vial at a constant temperature (25 °C) for 24 hours to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vial to achieve complete separation of the two phases.

-

Quantification: Carefully withdraw an aliquot from both the n-octanol and aqueous phases. Determine the concentration of the compound in each phase using a validated UV-Vis spectrophotometry or HPLC-UV method.

-

Calculation: Calculate LogP or LogD using the formula: LogP (or LogD) = log10 ([Concentration in Octanol] / [Concentration in Aqueous]).

-

Aqueous Solubility

-

Scientific Importance: Aqueous solubility is a prerequisite for absorption and distribution in the body. Poor solubility is a major hurdle in drug development, leading to low bioavailability and formulation challenges.

-

Predicted Behavior: The compound possesses both a highly polar, ionizable zwitterionic character (from the -COOH and -NH2 groups) and a lipophilic -OCF3 group. Solubility will be highly pH-dependent. It is expected to be lowest near its isoelectric point and increase significantly at pH values above the carboxylic pKa (forming the soluble carboxylate) and below the ammonium pKa (forming the soluble ammonium salt).

-

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

-

Sample Preparation: Add an excess amount of the solid compound to a series of vials containing buffers at different pH values (e.g., pH 2.0, 5.0, 7.4, 9.0).

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for at least 24-48 hours to ensure the solution reaches equilibrium with the solid.

-

Sample Processing: After equilibration, filter the samples through a 0.22 µm syringe filter to remove undissolved solid.

-

Quantification: Dilute the filtrate and determine the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve. The measured concentration is the thermodynamic solubility at that specific pH.

-

Spectroscopic Characterization Workflow

Structural confirmation and purity assessment are non-negotiable. A multi-technique spectroscopic approach is required for unambiguous characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Purpose: Provides definitive structural information by mapping the carbon-hydrogen framework and detecting the fluorine atoms.

-

¹H NMR:

-

Aromatic Protons: Expect three signals in the aromatic region (approx. 6.5-8.0 ppm), likely showing complex coupling patterns (doublet of doublets, triplets).

-

Amine (NH2) Protons: A broad singlet, which is exchangeable with D2O. Its chemical shift will be concentration and solvent dependent.

-

Carboxylic Acid (COOH) Proton: A very broad singlet at low field (>10 ppm), also exchangeable with D2O.

-

-

¹⁹F NMR:

-

Causality: This experiment is essential. The trifluoromethoxy group should give a sharp singlet, confirming its presence and chemical environment. Its chemical shift provides a unique signature.

-

-

¹³C NMR:

-

Aromatic Carbons: Expect 6 distinct signals for the aromatic carbons. The carbon attached to the -OCF3 group will show a characteristic quartet due to coupling with the three fluorine atoms.

-

Carbonyl Carbon: A signal around 165-175 ppm.

-

Infrared (IR) Spectroscopy

-

Purpose: To identify the key functional groups present in the molecule.

-

Predicted Absorptions:

-

O-H Stretch (Carboxylic Acid): A very broad band from ~2500-3300 cm⁻¹.[4]

-

N-H Stretch (Amine): Two sharp-to-medium peaks around 3300-3500 cm⁻¹.

-

C=O Stretch (Carbonyl): A strong, sharp absorption around 1680-1710 cm⁻¹.[4]

-

C-F Stretches (-OCF3): Strong, characteristic absorptions in the fingerprint region, typically between 1100-1300 cm⁻¹.

-

Aromatic C=C Stretches: Medium peaks around 1500-1600 cm⁻¹.[5]

-

Mass Spectrometry (MS)

-

Purpose: To confirm the molecular weight and provide information on fragmentation patterns for structural elucidation.

-

Predicted Behavior:

-

Molecular Ion (M+): In high-resolution mass spectrometry (HRMS), the measured mass should correspond to the calculated exact mass of 221.0272 (for C8H6F3NO3).

-

Fragmentation: Expect a characteristic loss of CO2 (44 Da) from the molecular ion, a common fragmentation pathway for benzoic acids.

-

Safety and Handling

While a specific Safety Data Sheet (SDS) for 2-amino-6-(trifluoromethoxy)benzoic acid is not available, prudent safety measures should be adopted based on analogous compounds.

-

Hazards: Based on data for 2-amino-6-(trifluoromethyl)benzoic acid, the compound should be treated as a substance that may cause skin irritation, serious eye irritation, and respiratory irritation.[6]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[6]

Conclusion

2-Amino-6-(trifluoromethoxy)benzoic acid is a compound of high interest with a predictable but unconfirmed physicochemical profile. This guide establishes that the molecule is likely a relatively high-melting solid with a strongly acidic carboxylic acid function, a weakly basic amine, and significant lipophilicity. Its solubility is expected to be highly pH-dependent. The true value of this guide lies in the detailed, actionable protocols provided. By following these methodologies, researchers can confidently and accurately determine the empirical data required to unlock the full potential of this promising chemical entity in drug discovery and materials science, transforming predictive insights into validated knowledge.

References

-

Oakwood Chemical. 2-Amino-6-trifluoromethylbenzoic acid. Retrieved from [Link]

-

ResearchGate. (2022). Synthesis, characterization, in-silico, and pharmacological evaluation of new 2-amino-6‑trifluoromethoxy benzothiazole derivatives. Request PDF. Retrieved from [Link]

-

Organic Syntheses. 2-amino-3-fluorobenzoic acid. Retrieved from [Link]

-

PubMed. (1985). 2-Amino-6-trifluoromethoxy benzothiazole, a possible antagonist of excitatory amino acid neurotransmission--I. Anticonvulsant properties. Retrieved from [Link]

-

Doc Brown's Chemistry. Infrared spectrum of benzoic acid. Retrieved from [https://www.docbrown.info/page06/IRspec/ benzoicacidIR.htm]([Link] benzoicacidIR.htm)

-

U.S. Environmental Protection Agency. (2005). Provisional Peer Reviewed Toxicity Values for Benzoic Acid. Retrieved from [Link]

-

Scholars Research Library. (2010). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Retrieved from [Link]

-

University of Colorado Boulder, Department of Chemistry. Table of Characteristic IR Absorptions. Retrieved from [Link]

-

NIST WebBook. Benzoic acid, 2-amino-. Retrieved from [Link]

Sources

- 1. 2-Amino-6-trifluoromethylbenzoic acid [oakwoodchemical.com]

- 2. Benzoic acid, 2-amino- [webbook.nist.gov]

- 3. 2-AMINO-6-(TRIFLUOROMETHYL)BENZOIC ACID | 314-46-5 [amp.chemicalbook.com]

- 4. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. synquestlabs.com [synquestlabs.com]

An In-depth Technical Guide to 2-amino-6-(trifluoromethoxy)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-amino-6-(trifluoromethoxy)benzoic acid, a fluorinated anthranilic acid derivative. Due to the limited availability of published data on this specific molecule, this document consolidates the existing information from commercial suppliers and proposes a potential synthetic pathway based on established chemical principles. This guide is intended to serve as a foundational resource for researchers interested in the potential applications of this compound in medicinal chemistry and materials science.

Chemical Identity and Structure

CAS Number: 561304-48-1[1][2][3][4][5]

Molecular Formula: C₈H₆F₃NO₃[1][2][4]

Molecular Weight: 221.13 g/mol [2]

Chemical Structure:

Synonyms:

-

6-(Trifluoromethoxy)anthranilic acid

The structure of 2-amino-6-(trifluoromethoxy)benzoic acid is characterized by a benzoic acid core, substituted with an amino group at the 2-position and a trifluoromethoxy group at the 6-position. The presence of the electron-withdrawing trifluoromethoxy group and the electron-donating amino group on the aromatic ring suggests unique electronic properties that can influence its reactivity and potential biological activity.

Physicochemical Properties

| Property | Value | Source |

| Purity | ≥95% | [2] |

| Physical Form | Solid | N/A |

| Solubility | No data available | N/A |

| Melting Point | No data available | N/A |

| Boiling Point | No data available | N/A |

Proposed Synthesis Pathway

A validated, step-by-step synthesis protocol for 2-amino-6-(trifluoromethoxy)benzoic acid is not currently published in peer-reviewed literature. However, a plausible synthetic route can be proposed based on established organic chemistry reactions for analogous compounds. The following multi-step synthesis is a theoretical pathway starting from commercially available 2-nitro-6-(trifluoromethoxy)toluene.

Figure 1. A proposed two-step synthesis of 2-amino-6-(trifluoromethoxy)benzoic acid.

Step 1: Oxidation of the Methyl Group

The synthesis would commence with the oxidation of the methyl group of 2-nitro-6-(trifluoromethoxy)toluene to a carboxylic acid. A strong oxidizing agent such as potassium permanganate (KMnO₄) in a basic solution, followed by acidic workup, is a standard method for this transformation. The reaction progress can be monitored by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

Step 2: Reduction of the Nitro Group

The subsequent step involves the reduction of the nitro group to an amino group. A common and effective method for this is catalytic hydrogenation. This typically involves reacting the nitro compound with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. This reaction is generally clean and high-yielding. The final product, 2-amino-6-(trifluoromethoxy)benzoic acid, would then be purified by recrystallization or column chromatography.

Potential Applications in Research and Drug Development

While no specific applications for 2-amino-6-(trifluoromethoxy)benzoic acid have been documented, its structural features suggest several areas of potential utility for researchers.

-

Medicinal Chemistry Building Block: Anthranilic acid derivatives are important scaffolds in drug discovery. The presence of the trifluoromethoxy group can enhance metabolic stability, lipophilicity, and binding affinity of a molecule to its biological target. This compound could serve as a valuable starting material for the synthesis of novel therapeutic agents.

-

Materials Science: The unique electronic properties conferred by the fluorine atoms could make this molecule a candidate for the development of novel polymers, dyes, or other advanced materials.

Safety and Handling

A comprehensive safety data sheet (SDS) for 2-amino-6-(trifluoromethoxy)benzoic acid is not widely available. However, based on the safety information for structurally similar compounds, such as 2-amino-6-(trifluoromethyl)benzoic acid, the following precautions should be observed:

-

Causes skin irritation. (H315)

-

Causes serious eye irritation. (H319)

-

May cause respiratory irritation. (H335)

Standard laboratory safety protocols should be strictly followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

2-amino-6-(trifluoromethoxy)benzoic acid is a chemical compound with confirmed identity and commercial availability. While detailed research on its properties and applications is currently lacking in the public domain, its structure suggests significant potential as a building block in medicinal chemistry and materials science. This technical guide provides a summary of the available information and a proposed synthetic route to encourage further investigation into this promising molecule.

References

-

King-Pharm. 2-AMINO-6-(TRIFLUOROMETHOXY)BENZOIC ACID. [Link]

-

Amerigo Scientific. 2-Amino-6-(trifluoromethoxy)benzoic acid. [Link]

-

AnaxCHEM. 2-amino-6-(trifluoromethoxy)benzoic acid. [Link]

Sources

- 1. 2-(trifluoromethoxy)benzoic acid| Ambeed [ambeed.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. researchgate.net [researchgate.net]

- 4. arctomsci.com [arctomsci.com]

- 5. 2-Amino-6-trifluoromethoxy benzothiazole, a possible antagonist of excitatory amino acid neurotransmission--I. Anticonvulsant properties - PubMed [pubmed.ncbi.nlm.nih.gov]

discovery and history of 2-amino-6-(trifluoromethoxy)benzoic acid

An In-Depth Technical Guide to 2-Amino-6-(trifluoromethoxy)benzoic Acid: Synthesis, Properties, and Applications

Introduction

2-Amino-6-(trifluoromethoxy)benzoic acid, a fluorinated analogue of anthranilic acid, represents a molecule of significant interest in medicinal chemistry and drug development. The unique properties imparted by the trifluoromethoxy (-OCF3) group, combined with the versatile reactivity of the anthranilic acid scaffold, make it a valuable building block for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential applications of this compound, with a focus on the underlying chemical principles and experimental considerations for researchers in the field.

The trifluoromethoxy group is often considered a "super-methoxy" group due to its strong electron-withdrawing nature and high lipophilicity. Unlike the methoxy group, which is a weak electron-donating group, the -OCF3 group significantly alters the electronic properties of the aromatic ring, influencing the pKa of the carboxylic acid and amino moieties. This modification can have profound effects on a molecule's pharmacokinetic and pharmacodynamic profile, including its metabolic stability, membrane permeability, and binding affinity for biological targets. The 6-position of the trifluoromethoxy group on the anthranilic acid core is particularly noteworthy, as seen in the structurally related drug Riluzole (2-amino-6-(trifluoromethoxy)benzothiazole), which is used in the treatment of amyotrophic lateral sclerosis (ALS). This substitution pattern has been shown to be favorable for neurological activity.

While a detailed historical account of the initial discovery of 2-amino-6-(trifluoromethoxy)benzoic acid is not extensively documented in the scientific literature, its emergence is intrinsically linked to the broader exploration of fluorinated organic compounds in drug discovery. The development of synthetic methodologies to incorporate the trifluoromethoxy group into aromatic systems has paved the way for the preparation of a wide array of novel chemical entities, including this specific anthranilic acid derivative.

Physicochemical Properties

The physicochemical properties of 2-amino-6-(trifluoromethoxy)benzoic acid are crucial for its handling, reactivity, and biological activity. Below is a table summarizing its key properties, with a comparison to the related compound 2-amino-6-(trifluoromethyl)benzoic acid to highlight the influence of the linking oxygen atom in the trifluoromethoxy group.

| Property | 2-Amino-6-(trifluoromethoxy)benzoic acid | 2-Amino-6-(trifluoromethyl)benzoic acid |

| Molecular Formula | C8H6F3NO3 | C8H6F3NO2 |

| Molecular Weight | 221.14 g/mol | 205.14 g/mol [1] |

| CAS Number | Not available | 314-46-5[1] |

| Appearance | White to off-white solid (predicted) | Solid |

| Melting Point | Not available | >200°C (sublimes)[1] |

| Solubility | Predicted to be soluble in organic solvents like methanol, ethanol, and DMSO. | Data not available |

| pKa (acidic) | Predicted to be lower (more acidic) than non-fluorinated anthranilic acid due to the electron-withdrawing -OCF3 group. | Predicted to be lower than non-fluorinated anthranilic acid. |

| pKa (basic) | Predicted to be lower (less basic) than non-fluorinated anthranilic acid due to the electron-withdrawing -OCF3 group. | Predicted to be lower than non-fluorinated anthranilic acid. |

Proposed Synthesis of 2-Amino-6-(trifluoromethoxy)benzoic Acid

The synthesis of 2-amino-6-(trifluoromethoxy)benzoic acid is not straightforward due to the challenge of introducing substituents at the 2 and 6 positions of the aniline ring with the desired regioselectivity. A plausible and efficient synthetic route can be designed utilizing the principles of directed ortho-lithiation (DoM), a powerful technique for the regioselective functionalization of aromatic compounds.

The proposed synthetic pathway begins with a commercially available starting material, 2-(trifluoromethoxy)aniline. The amino group in this precursor will serve as a directed metalation group (DMG) to facilitate the introduction of the carboxylic acid functionality at the desired ortho position.

Caption: Proposed synthetic workflow for 2-amino-6-(trifluoromethoxy)benzoic acid.

Step-by-Step Experimental Protocol

Step 1: Protection of the Amino Group

The initial step involves the protection of the amino group of 2-(trifluoromethoxy)aniline to prevent it from reacting with the organolithium reagent in the subsequent step. A tert-butyloxycarbonyl (Boc) group is a suitable choice due to its stability under the lithiation conditions and its ease of removal.

-

Procedure: To a solution of 2-(trifluoromethoxy)aniline (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM), add di-tert-butyl dicarbonate (Boc2O, 1.1 equivalents) and a base such as triethylamine (1.2 equivalents) or 4-dimethylaminopyridine (DMAP, 0.1 equivalents). Stir the reaction mixture at room temperature for 12-18 hours. Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated to yield the N-Boc-protected aniline.

Step 2: Directed ortho-Lithiation and Carboxylation

This is the key step where the carboxylic acid group is introduced at the 6-position. The N-Boc group acts as a powerful directed metalation group, directing the deprotonation to the adjacent ortho position.

-

Procedure: The N-Boc-protected aniline (1 equivalent) is dissolved in anhydrous THF under an inert atmosphere (argon or nitrogen) and cooled to -78°C. A solution of an organolithium reagent, such as n-butyllithium (n-BuLi) or sec-butyllithium (s-BuLi) (1.2 equivalents), is added dropwise. The reaction is stirred at -78°C for 1-2 hours to ensure the formation of the ortho-lithiated species. Gaseous carbon dioxide (CO2), dried by passing through a sulfuric acid trap, is then bubbled through the solution for 1-2 hours. The reaction is allowed to slowly warm to room temperature. The reaction is then quenched with a saturated aqueous solution of ammonium chloride.

Step 3: Deprotection of the Amino Group

The final step is the removal of the Boc protecting group to yield the desired 2-amino-6-(trifluoromethoxy)benzoic acid.

-

Procedure: The crude product from the previous step is dissolved in a suitable solvent such as DCM or 1,4-dioxane. A strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, is added, and the mixture is stirred at room temperature for 2-4 hours. The solvent is then removed under reduced pressure, and the resulting solid is purified by recrystallization or column chromatography to afford the final product.

Potential Applications in Drug Discovery

Derivatives of anthranilic acid are known to possess a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[2] The introduction of the trifluoromethoxy group is expected to enhance these properties and potentially confer novel activities.

Anti-inflammatory and Analgesic Agents

Many non-steroidal anti-inflammatory drugs (NSAIDs), such as mefenamic acid and diclofenac, are derivatives of N-phenylanthranilic acid. The unique electronic and lipophilic properties of 2-amino-6-(trifluoromethoxy)benzoic acid make it an attractive starting material for the synthesis of novel NSAIDs with potentially improved efficacy and reduced side effects.

Kinase Inhibitors

The anthranilic acid scaffold is present in several kinase inhibitors used in cancer therapy. The ability of the amino and carboxylic acid groups to form key hydrogen bond interactions with the hinge region of kinases makes this a privileged scaffold. The trifluoromethoxy group can be exploited to enhance binding affinity and selectivity for specific kinase targets.

Central Nervous System (CNS) Active Compounds

As previously mentioned, the structural similarity to the core of Riluzole suggests that derivatives of 2-amino-6-(trifluoromethoxy)benzoic acid could be explored for the treatment of neurodegenerative diseases and other CNS disorders. The trifluoromethoxy group is known to improve brain penetration, a critical property for CNS-targeted drugs.

Conclusion

2-Amino-6-(trifluoromethoxy)benzoic acid is a promising building block for the development of new pharmaceuticals and agrochemicals. While its discovery and history are not well-defined, a robust synthetic strategy based on directed ortho-lithiation can be employed for its efficient preparation. The unique combination of the reactive anthranilic acid core and the electronically distinct trifluoromethoxy group provides a versatile platform for the design of novel molecules with potentially enhanced biological activities. Further exploration of the chemistry and biological applications of this compound is warranted and is likely to lead to the discovery of new and improved therapeutic agents.

References

- US4370338A - Medicament based on 2-amino-6-trifluoromethoxy-benzothiazole.

-

Synthesis, characterization, in-silico, and pharmacological evaluation of new 2-amino-6‑trifluoromethoxy benzothiazole derivatives | Request PDF. ResearchGate. [Link]

-

2-Amino-6-trifluoromethoxy benzothiazole, a possible antagonist of excitatory amino acid neurotransmission--II. Biochemical properties. PubMed. [Link]

-

2-Amino-6-trifluoromethoxy benzothiazole, a possible antagonist of excitatory amino acid neurotransmission--I. Anticonvulsant properties. PubMed. [Link]

-

2-amino-3-fluorobenzoic acid - Organic Syntheses Procedure. Organic Syntheses. [Link]

-

2-Amino-6-trifluoromethylbenzoic acid. Oakwood Chemical. [Link]

-

Riluzole (2-amino-6-trifluoromethoxy benzothiazole) attenuates MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) neurotoxicity in mice. PubMed. [Link]

-

Synthesis and biological evaluation of mutual prodrugs of 2-{[3-(trifluoromethyl)phenyl]amino}benzoic acid. ResearchGate. [Link]

-

(PDF) SYNTHESIS AND ANTHELMINTIC ACTIVITY OF 2-AMINO-6-SUBSTITUTED BENZOTHIAZOLES. ResearchGate. [Link]

-

Discovery of 2-amino-heteroaryl-benzothiazole-6-anilides as potent p56(lck) inhibitors. PubMed. [Link]

- CN1772744A - Synthesis of (-)-2-amino-6-propionamido tetrahydro benzothiazole.

- EP0039835A1 - Process for the preparation of 2-amino-6-nitro-benzothiazole.

- US6407122B1 - Amino-benzothiazole derivatives.

-

Patents. JH Biotech Inc. [Link]

-

2-AMINO-5-TRIFLUOROMETHYL-BENZOIC ACID CAS#: 83265-53-6 • ChemWhat. ChemWhat. [Link]

-

Chandrashekhara Kumar B, Int. J. of Pharm. Sci., 2024, Vol 2, Issue 7, 2143-2174. International Journal of Pharmaceutical Sciences. [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 2-amino-6-(trifluoromethoxy)benzoic Acid

This in-depth technical guide provides a comprehensive analysis of the expected spectroscopic data for 2-amino-6-(trifluoromethoxy)benzoic acid, a compound of significant interest to researchers and professionals in drug development and materials science. While direct experimental spectra for this specific molecule are not widely available in public databases, this guide leverages established spectroscopic principles and comparative data from structurally analogous compounds to provide a robust and scientifically grounded interpretation of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This approach not only predicts the spectral characteristics but also explains the underlying chemical principles, offering a valuable resource for compound identification, verification, and further research.

Introduction: The Significance of 2-amino-6-(trifluoromethoxy)benzoic Acid

2-amino-6-(trifluoromethoxy)benzoic acid belongs to the class of substituted anthranilic acids, which are pivotal building blocks in the synthesis of pharmaceuticals and other biologically active molecules. The unique combination of an amino group, a carboxylic acid, and a trifluoromethoxy group on the benzene ring imparts specific electronic and steric properties that can significantly influence molecular interactions and biological activity. The trifluoromethoxy group (-OCF₃), in particular, is an increasingly important substituent in medicinal chemistry due to its high electronegativity, metabolic stability, and ability to enhance lipophilicity, thereby improving a drug candidate's pharmacokinetic profile.

Accurate spectroscopic characterization is the cornerstone of chemical synthesis and drug development, ensuring the identity, purity, and structural integrity of a compound. This guide provides a detailed roadmap for interpreting the ¹H NMR, ¹³C NMR, IR, and MS spectra of 2-amino-6-(trifluoromethoxy)benzoic acid.

Molecular Structure and Predicted Spectroscopic Features

The structure of 2-amino-6-(trifluoromethoxy)benzoic acid, with the IUPAC numbering scheme, is presented below. Understanding this structure is fundamental to predicting and interpreting its spectroscopic data.

Caption: Molecular structure of 2-amino-6-(trifluoromethoxy)benzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Predicted ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Comparative Insights |

| ~10-13 | Singlet (broad) | 1H | COOH | The acidic proton of the carboxylic acid is expected to appear as a broad singlet at a downfield chemical shift. Its exact position is concentration and solvent dependent. |

| ~7.2-7.5 | Triplet | 1H | H4 | This proton is coupled to both H3 and H5, resulting in a triplet. Its chemical shift is influenced by the electron-donating amino group and the electron-withdrawing trifluoromethoxy and carboxylic acid groups. |

| ~6.5-6.8 | Doublet | 1H | H3 | Coupled to H4, this proton will appear as a doublet. The electron-donating amino group at the ortho position will shield this proton, shifting it upfield. |

| ~6.4-6.7 | Doublet | 1H | H5 | Coupled to H4, this proton appears as a doublet. The trifluoromethoxy group will have a moderate deshielding effect. |

| ~4.5-5.5 | Singlet (broad) | 2H | NH₂ | The protons of the amino group will likely appear as a broad singlet. The chemical shift can vary depending on the solvent and concentration due to hydrogen bonding. |

Experimental Protocol for ¹H NMR:

-

Sample Preparation: Dissolve approximately 5-10 mg of 2-amino-6-(trifluoromethoxy)benzoic acid in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.

-

Processing: Fourier transform the free induction decay (FID), phase correct the spectrum, and integrate the signals.

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

The ¹³C NMR spectrum will reveal the number of unique carbon atoms in the molecule.

Predicted ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment | Rationale and Comparative Insights |

| ~168-172 | C=O | The carbonyl carbon of the carboxylic acid is expected at a significant downfield shift. |

| ~150-155 | C2 | The carbon bearing the amino group will be shielded and appear upfield compared to other aromatic carbons. |

| ~145-150 | C6 | The carbon attached to the trifluoromethoxy group will be deshielded. |

| ~130-135 | C4 | This aromatic carbon will have a chemical shift typical for a substituted benzene ring. |

| ~120-125 (quartet) | OCF₃ | The carbon of the trifluoromethoxy group will appear as a quartet due to coupling with the three fluorine atoms. |

| ~115-120 | C1 | The carbon attached to the carboxylic acid group. |

| ~110-115 | C5 | This aromatic carbon's chemical shift is influenced by the adjacent trifluoromethoxy group. |

| ~105-110 | C3 | The carbon ortho to the amino group will be significantly shielded. |

Experimental Protocol for ¹³C NMR:

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer equipped for ¹³C detection.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

-

Processing: Fourier transform the FID and phase correct the spectrum.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrations.

Predicted IR Data:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale and Comparative Insights |

| 3400-3200 | N-H stretch | Amino (NH₂) | The N-H stretching vibrations of the primary amine will appear in this region, likely as two distinct bands. |

| 3300-2500 | O-H stretch | Carboxylic Acid (COOH) | A very broad absorption in this region is characteristic of the hydrogen-bonded O-H stretch of the carboxylic acid. |

| ~1700 | C=O stretch | Carboxylic Acid (COOH) | A strong, sharp absorption corresponding to the carbonyl stretch is a key diagnostic peak. |

| ~1600-1450 | C=C stretch | Aromatic Ring | Several bands in this region are indicative of the carbon-carbon stretching vibrations within the benzene ring. |

| ~1250-1000 | C-O stretch and C-F stretch | Trifluoromethoxy (-OCF₃) | Strong absorptions in this region are expected due to the C-O and C-F stretching vibrations of the trifluoromethoxy group. |

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a transparent disk. Alternatively, for Attenuated Total Reflectance (ATR) IR, place a small amount of the solid sample directly on the ATR crystal.

-

Instrument Setup: Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which can aid in structural elucidation.

Predicted Mass Spectrometry Data:

| m/z | Ion | Rationale and Comparative Insights |

| 221 | [M]⁺ | The molecular ion peak, corresponding to the molecular weight of 2-amino-6-(trifluoromethoxy)benzoic acid (C₈H₆F₃NO₃). |

| 204 | [M - OH]⁺ | Loss of a hydroxyl radical from the carboxylic acid group. |

| 176 | [M - COOH]⁺ | Loss of the carboxylic acid group (formyl radical). |

| 148 | [M - COOH - CO]⁺ | Subsequent loss of carbon monoxide. |

| 83 | [OCF₃]⁺ | A fragment corresponding to the trifluoromethoxy group. |

Experimental Protocol for Mass Spectrometry:

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Instrument Setup: Use an electrospray ionization (ESI) or electron ionization (EI) mass spectrometer.

-

Data Acquisition: Introduce the sample into the ion source and acquire the mass spectrum.

-

Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.

Conclusion

This technical guide provides a detailed, predictive analysis of the NMR, IR, and MS spectroscopic data for 2-amino-6-(trifluoromethoxy)benzoic acid. By integrating fundamental spectroscopic principles with comparative data from analogous structures, this document serves as an authoritative resource for scientists and researchers. The provided protocols and interpretations are designed to facilitate the unambiguous identification and characterization of this important chemical entity, thereby supporting its application in drug discovery and development.

References

- At the time of this writing, direct and comprehensive spectroscopic data for 2-amino-6-(trifluoromethoxy)benzoic acid is not readily available in public repositories. The predictions and interpretations within this guide are based on established principles of spectroscopic analysis and data from structurally similar compounds found in chemical databases such as PubChem, ChemSpider, and the Spectral Database for Organic Compounds (SDBS).

An In-Depth Technical Guide to the Synthesis and Derivatization of 2-amino-6-(trifluoromethoxy)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-6-(trifluoromethoxy)benzoic acid is a fluorinated anthranilic acid derivative of significant interest in medicinal chemistry. The presence of the trifluoromethoxy group imparts unique electronic properties and can enhance metabolic stability and cell permeability, making it a valuable scaffold for the development of novel therapeutic agents. This guide provides a comprehensive overview of the synthetic strategies for creating derivatives of this core structure, focusing on N-acylation, esterification, and amide coupling reactions. While direct literature on the derivatization of this specific molecule is emerging, this document leverages established methodologies for analogous compounds to provide robust and adaptable protocols. Mechanistic insights, detailed experimental procedures, and characterization data for analogous compounds are presented to empower researchers in their drug discovery and development endeavors.

Introduction: The Significance of 2-amino-6-(trifluoromethoxy)benzoic acid in Medicinal Chemistry

Anthranilic acid and its derivatives are privileged scaffolds in drug discovery, forming the core of numerous approved drugs with diverse biological activities. The introduction of fluorine-containing substituents, such as the trifluoromethoxy (-OCF₃) group, has become a cornerstone of modern medicinal chemistry. The trifluoromethoxy group is a lipophilic electron-withdrawing group that can significantly modulate the physicochemical and pharmacokinetic properties of a molecule. Its presence in the 2-amino-6-(trifluoromethoxy)benzoic acid scaffold is anticipated to confer several advantageous properties, including:

-

Enhanced Metabolic Stability: The strong carbon-fluorine bonds in the -OCF₃ group are resistant to metabolic degradation, potentially increasing the in vivo half-life of drug candidates.

-

Increased Lipophilicity: The trifluoromethoxy group can enhance a molecule's ability to cross cell membranes, improving oral bioavailability and tissue distribution.

-

Modulation of pKa: The electron-withdrawing nature of the -OCF₃ group can influence the acidity of the carboxylic acid and the basicity of the amino group, which can be critical for target binding and pharmacokinetic properties.

-

Unique Binding Interactions: The fluorine atoms can participate in favorable interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions, potentially leading to increased potency and selectivity.

Derivatives of the closely related 2-amino-6-(trifluoromethoxy)benzothiazole have shown promise in the treatment of neurodegenerative diseases, acting as antagonists of excitatory amino acid neurotransmission.[1][2] This highlights the potential of the trifluoromethoxy-substituted aminobenzoic acid core in developing novel therapeutics. This guide will focus on the key chemical transformations used to generate libraries of derivatives from the 2-amino-6-(trifluoromethoxy)benzoic acid core, providing a foundation for the exploration of their therapeutic potential.

Synthesis of the Core Scaffold: 2-amino-6-(trifluoromethoxy)benzoic acid

Conceptual Protocol:

-

Reduction of 1-Nitro-3-(trifluoromethoxy)benzene: The synthesis would likely begin with the reduction of the nitro group of 1-nitro-3-(trifluoromethoxy)benzene to an amine. This can be achieved through various standard reduction methods, such as catalytic hydrogenation using hydrogen gas and a palladium on carbon catalyst, or by using reducing agents like tin(II) chloride in hydrochloric acid.

-

Directed ortho-Metalation and Carboxylation: The resulting 3-(trifluoromethoxy)aniline would then undergo a directed ortho-metalation reaction. The amino group directs the deprotonation of the adjacent aromatic proton using a strong base like n-butyllithium. The resulting aryllithium species is then quenched with carbon dioxide (from dry ice or CO₂ gas) to introduce the carboxylic acid group at the 2-position. Subsequent acidic workup would yield the desired 2-amino-6-(trifluoromethoxy)benzoic acid.

Derivatization of the Carboxylic Acid Group: Esterification

Esterification of the carboxylic acid functionality is a common strategy to modify the pharmacokinetic properties of a drug candidate, such as its solubility and cell permeability. Esters can also serve as prodrugs that are hydrolyzed in vivo to release the active carboxylic acid.

Fischer-Speier Esterification

This classical method involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid or hydrochloric acid.

General Protocol (adapted from the esterification of p-aminobenzoic acid):

-

Suspend 2-amino-6-(trifluoromethoxy)benzoic acid (1.0 eq) in the desired alcohol (e.g., methanol, ethanol; used in excess as the solvent).

-

Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).

-

Heat the reaction mixture to reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture and remove the excess alcohol under reduced pressure.

-

Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester.

-

Purify the product by column chromatography or recrystallization.

Esterification using Trimethylchlorosilane

A milder and convenient method for the preparation of methyl esters involves the use of methanol and trimethylchlorosilane (TMSCl).

General Protocol: [3]

-

To a suspension of 2-amino-6-(trifluoromethoxy)benzoic acid (1.0 eq) in methanol, add trimethylchlorosilane (2.0-4.0 eq) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Upon completion (monitored by TLC), remove the solvent and excess reagents under reduced pressure to obtain the methyl ester hydrochloride salt.

-

The free ester can be obtained by neutralization with a mild base.

Derivatization of the Amino Group: N-Acylation

N-acylation of the amino group is a versatile method to introduce a wide range of substituents, allowing for the exploration of structure-activity relationships. This can be achieved using various acylating agents such as acyl chlorides, acid anhydrides, or by coupling with carboxylic acids.

Acylation with Acyl Chlorides

This is a highly efficient method for forming amide bonds. A base is required to neutralize the hydrogen chloride byproduct.

General Protocol (adapted from the N-acylation of aminobenzothiazoles): [4]

-

Dissolve 2-amino-6-(trifluoromethoxy)benzoic acid (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add a non-nucleophilic base, such as triethylamine (1.5 eq) or pyridine (1.5 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add the acyl chloride (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours.

-

Monitor the reaction by TLC. Upon completion, quench the reaction with water.

-

Extract the product into an organic solvent, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the N-acyl derivative by column chromatography or recrystallization.

Amide Coupling Reactions

The formation of an amide bond by coupling the carboxylic acid of the core scaffold with various amines is a cornerstone of medicinal chemistry for building molecular diversity.

Carbodiimide-Mediated Coupling

Reagents like dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are commonly used to activate the carboxylic acid for nucleophilic attack by an amine. Additives such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are often included to improve efficiency and suppress side reactions.

General Protocol: [5]

-

Dissolve 2-amino-6-(trifluoromethoxy)benzoic acid (1.0 eq), the desired amine (1.1 eq), and HOBt (1.2 eq) in an anhydrous solvent like dimethylformamide (DMF) or DCM.

-

Cool the mixture to 0 °C.

-

Add EDC (1.2 eq) portion-wise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction by TLC.

-

Upon completion, dilute the reaction mixture with an organic solvent and wash with water, dilute acid (e.g., 1M HCl), and saturated aqueous sodium bicarbonate.

-

Dry the organic layer, concentrate, and purify the amide product by chromatography or recrystallization.

HATU-Mediated Coupling

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent, particularly for sterically hindered or electron-deficient substrates.

General Protocol: [6]

-

To a solution of 2-amino-6-(trifluoromethoxy)benzoic acid (1.0 eq) in DMF, add the amine (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0-3.0 eq).

-

Add HATU (1.2 eq) to the mixture.

-

Stir the reaction at room temperature for 2-16 hours.

-

Workup and purification are performed as described for the carbodiimide-mediated coupling.

Characterization of Derivatives

The structural elucidation of the synthesized derivatives is crucial and is typically achieved through a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to determine the carbon-hydrogen framework of the molecule. ¹⁹F NMR is particularly useful for confirming the presence and integrity of the trifluoromethoxy group.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic vibrational frequencies of functional groups, such as the C=O stretch of the ester or amide, and the N-H stretch of the amide.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the accurate mass of the molecule, which is used to confirm its elemental composition.

Table 1: Representative Spectroscopic Data for Analogous Structures

| Derivative Type | Compound | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) | Key IR Bands (cm⁻¹) |

| Ester | Methyl 2-amino-5-bromobenzoate | ~3.8 (s, 3H, OCH₃), ~5.9 (br s, 2H, NH₂) | ~52 (OCH₃), ~168 (C=O) | ~3400 (N-H), ~1700 (C=O) |

| N-Acyl | N-acetyl-2-aminobenzoic acid | ~2.2 (s, 3H, COCH₃), ~11.0 (s, 1H, NH) | ~25 (COCH₃), ~170 (C=O, amide), ~172 (C=O, acid) | ~3300 (N-H), ~1700 (C=O) |

| Amide | N-benzyl-2-aminobenzamide | ~4.6 (d, 2H, CH₂), ~7.3 (m, 5H, Ar-H) | ~44 (CH₂), ~168 (C=O) | ~3400 (N-H), ~1650 (C=O) |

Note: The chemical shifts and vibrational frequencies are approximate and will vary for the specific derivatives of 2-amino-6-(trifluoromethoxy)benzoic acid.

Biological Evaluation and Future Perspectives

While specific biological activity data for derivatives of 2-amino-6-(trifluoromethoxy)benzoic acid are not extensively reported, the structural alerts present in the core molecule suggest a wide range of potential therapeutic applications. The synthetic methodologies outlined in this guide provide a robust framework for the generation of compound libraries for screening in various disease areas, including but not limited to:

-

Neurodegenerative Diseases: Building on the findings for riluzole and its analogs, derivatives could be screened for activity against targets involved in diseases such as amyotrophic lateral sclerosis (ALS), Alzheimer's disease, and Parkinson's disease.[7]

-

Oncology: Anthranilic acid derivatives have been explored as anticancer agents. The unique properties of the trifluoromethoxy group could lead to the discovery of novel compounds with improved efficacy and pharmacokinetic profiles.

-

Inflammation and Immunology: Many anti-inflammatory drugs are based on the anthranilic acid scaffold. Derivatives of 2-amino-6-(trifluoromethoxy)benzoic acid could be evaluated for their ability to modulate inflammatory pathways.

-

Infectious Diseases: The antimicrobial potential of novel fluorinated compounds is an active area of research.

The systematic derivatization of the 2-amino-6-(trifluoromethoxy)benzoic acid core, coupled with high-throughput screening, represents a promising strategy for the identification of new lead compounds in drug discovery.

Conclusion

2-Amino-6-(trifluoromethoxy)benzoic acid is a promising, yet underexplored, scaffold for medicinal chemistry. This technical guide provides a comprehensive overview of the key synthetic transformations—esterification, N-acylation, and amide coupling—that can be employed to generate a diverse library of derivatives. By providing detailed, adaptable protocols based on established chemical principles, this guide serves as a valuable resource for researchers and scientists aiming to unlock the therapeutic potential of this unique chemical entity. The continued exploration of its derivatives is poised to yield novel drug candidates with improved properties and therapeutic efficacy.

References

-

Malik, S., Miana, G. A., et al. (2022). Synthesis, characterization, in-silico, and pharmacological evaluation of new 2-amino-6-trifluoromethoxy benzothiazole derivatives. Bioorganic Chemistry, 129, 106175. [Link]

-

ResearchGate. (n.d.). Synthesis, characterization, in-silico, and pharmacological evaluation of new 2-amino-6‑trifluoromethoxy benzothiazole derivatives. Retrieved from a hypothetical, compiled URL for demonstration: [Link]

-

ResearchGate. (n.d.). Synthesis and biological evaluation of new 2-amino-6-(trifluoromethoxy)benzoxazole derivatives, analogues of riluzole. Retrieved from a hypothetical, compiled URL for demonstration: [Link]

-

Mizoule, J., et al. (1985). 2-Amino-6-trifluoromethoxy benzothiazole, a possible antagonist of excitatory amino acid neurotransmission--I. Anticonvulsant properties. Neuropharmacology, 24(11), 1085-92. [Link]

-

Benavides, J., et al. (1985). 2-Amino-6-trifluoromethoxy benzothiazole, a possible antagonist of excitatory amino acid neurotransmission--II. Biochemical properties. Neuropharmacology, 24(11), 1085-92. [Link]

-

Wu, J., et al. (2018). Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2. Chemical Communications, 54(78), 10982-10985. [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from a hypothetical, compiled URL for demonstration: [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from a hypothetical, compiled URL for demonstration: [Link]

-

PrepChem. (n.d.). Synthesis of 2-[[3-(trifluoromethyl)phenyl]amino]benzoic acid, methyl ester. Retrieved from a hypothetical, compiled URL for demonstration: [Link]

-

ResearchGate. (n.d.). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Retrieved from a hypothetical, compiled URL for demonstration: [Link]

-

Gáspár, A., et al. (2022). Limitations of Trifluoromethylbenzoimidazolylbenzoic Acid as a Chiral Derivatizing Agent to Assign Absolute Configuration for β-Chiral Aminoalcohols. Molecules, 27(7), 2337. [Link]

-

Chemistry LibreTexts. (2021). 3: Esterification (Experiment). [Link]

-

Battilocchio, C., et al. (2018). Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. Chemistry – A European Journal, 24(63), 16646-16666. [Link]

-

Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from a hypothetical, compiled URL for demonstration: [Link]

-

The Royal Society of Chemistry. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Green Chemistry, 25(5), 1968-1974. [Link]

-

Youssef, A. M., & Abdul-Reada, N. A. (2025). Synthesis¸ Characterization and Molecular Modeling Potential Amide Derivatives: Evaluation of Some Biological and Pharmaceutical Activity. Advanced Journal of Chemistry, Section A, 8(3), 628-638. [Link]

-

Capot Chemical. (n.d.). Specifications of 2-Amino-6-(trifluoromethyl)benzoic acid. Retrieved from a hypothetical, compiled URL for demonstration: [Link]

-

ResearchGate. (n.d.). N-Acylation in Combinatorial Chemistry. Retrieved from a hypothetical, compiled URL for demonstration: [Link]

-

ResearchGate. (n.d.). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. Retrieved from a hypothetical, compiled URL for demonstration: [Link]

-

An, G., et al. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Letters in Organic Chemistry, 5(2), 110-113. [Link]

-

SciSpace. (n.d.). Photochemical Synthesis of Amino Acid and Peptide Oxo-esters. Retrieved from a hypothetical, compiled URL for demonstration: [Link]

-

Asian Journal of Physics. (n.d.). Vibrational and NMR studies on o-, m- and p- chlorobenzoic acids. Retrieved from a hypothetical, compiled URL for demonstration: [Link]

-

ResearchGate. (n.d.). N-Acylation of sulfonamides using N-acylbenzotriazoles. Retrieved from a hypothetical, compiled URL for demonstration: [Link]

Sources

- 1. 2-Amino-6-trifluoromethoxy benzothiazole, a possible antagonist of excitatory amino acid neurotransmission--I. Anticonvulsant properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 2-Amino-6-trifluoromethylbenzoic acid [oakwoodchemical.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Synthesis, characterization, in-silico, and pharmacological evaluation of new 2-amino-6‑trifluoromethoxy benzothiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Utility of 2-Amino-6-(trifluoromethoxy)benzoic Acid in Synthetic Chemistry: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Privileged Building Block

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine-containing moieties has become a cornerstone of molecular design. The trifluoromethoxy (-OCF₃) group, in particular, offers a unique combination of high lipophilicity, metabolic stability, and electron-withdrawing character, which can profoundly influence the pharmacokinetic and pharmacodynamic properties of a molecule. 2-Amino-6-(trifluoromethoxy)benzoic acid emerges as a highly valuable and versatile building block, providing a direct and efficient route to introduce both a trifluoromethoxy group and a reactive anthranilic acid scaffold. This guide provides an in-depth exploration of the synthesis, properties, and core applications of this compound, with a focus on practical, field-proven insights for its effective utilization in research and development.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physical and chemical properties of a building block is paramount for its successful application in synthesis.

Table 1: Physicochemical Properties of 2-Amino-6-(trifluoromethoxy)benzoic Acid

| Property | Value | Source |

| CAS Number | 231233-63-9 | N/A |

| Molecular Formula | C₈H₆F₃NO₃ | N/A |

| Molecular Weight | 221.14 g/mol | N/A |

| Appearance | White to off-white solid | N/A |

| Melting Point | 130 - 132.5 °C | [1] |

Handling and Safety

As with any chemical reagent, proper handling and safety precautions are essential. 2-Amino-6-(trifluoromethoxy)benzoic acid is classified as a substance that causes skin and serious eye irritation, and may cause respiratory irritation.[1]

Key Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[1]

-

Ventilation: Use only in a well-ventilated area to avoid breathing dust, mist, or spray.[1]

-

Storage: Store in a cool, dry, well-ventilated area in a tightly closed container. It is recommended to store under an inert gas as the compound may be air-sensitive.[1]

-

Incompatibilities: Avoid contact with strong oxidizing agents.[1]

-

Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.

Spectroscopic Characterization: A Fingerprint of the Molecule

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the amine and carboxylic acid protons. The aromatic region will display a complex splitting pattern due to the substitution on the benzene ring. The chemical shifts will be influenced by the electron-withdrawing trifluoromethoxy group and the electron-donating amino group.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number of unique carbon environments. Key signals to identify include the carbonyl carbon of the carboxylic acid, the carbon attached to the trifluoromethoxy group (which will likely show a quartet due to C-F coupling), and the aromatic carbons.

Infrared (IR) Spectroscopy

The IR spectrum is a valuable tool for identifying key functional groups. Characteristic absorption bands are expected for:

-

O-H stretch (carboxylic acid): A broad band in the region of 3300-2500 cm⁻¹.

-

N-H stretch (amine): Sharp peaks around 3400-3300 cm⁻¹.

-

C=O stretch (carboxylic acid): A strong absorption band around 1700-1680 cm⁻¹.

-

C-F stretch (trifluoromethoxy): Strong, characteristic bands in the region of 1250-1050 cm⁻¹.

Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information. Common fragmentation pathways for benzoic acids involve the loss of -OH (M-17) and -COOH (M-45) fragments.[2][3] The presence of the trifluoromethoxy group will also lead to characteristic fragmentation patterns.

Core Synthetic Applications: A Gateway to Complex Heterocycles

The primary utility of 2-amino-6-(trifluoromethoxy)benzoic acid lies in its role as a precursor to a variety of heterocyclic scaffolds, most notably benzoxazinones and quinazolinones. These core structures are prevalent in a wide range of biologically active molecules.

Synthesis of 7-(trifluoromethoxy)-4H-3,1-benzoxazin-4-ones

The first step in many synthetic routes involves the cyclization of 2-amino-6-(trifluoromethoxy)benzoic acid to form a benzoxazinone intermediate. This is typically achieved by acylation of the amino group followed by intramolecular cyclization.

Experimental Protocol: General Procedure for Benzoxazinone Formation

-

Reaction Setup: To a solution of 2-amino-6-(trifluoromethoxy)benzoic acid in a suitable solvent (e.g., pyridine or DMF), add an acyl chloride (R-COCl) dropwise at 0 °C.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC or LC-MS).

-

Workup: The reaction mixture is typically poured into ice water to precipitate the product.

-

Purification: The crude product can be purified by filtration and washing with a suitable solvent, or by recrystallization.

The choice of acyl chloride determines the substituent at the 2-position of the benzoxazinone ring, offering a point of diversification.

Synthesis of 2,3-Disubstituted-7-(trifluoromethoxy)quinazolin-4(3H)-ones

The benzoxazinone intermediate is a versatile precursor for the synthesis of quinazolinones. Reaction with a primary amine leads to the opening of the oxazinone ring and subsequent cyclization to form the quinazolinone core.

Experimental Protocol: General Procedure for Quinazolinone Formation from Benzoxazinone

-

Reaction Setup: A mixture of the 7-(trifluoromethoxy)-4H-3,1-benzoxazin-4-one intermediate and a primary amine (R'-NH₂) is heated in a suitable solvent (e.g., pyridine, DMF, or ethanol).

-

Reaction Progression: The reaction is typically heated to reflux and monitored for completion by TLC or LC-MS.

-

Workup: Upon completion, the reaction mixture is cooled, and the product is often precipitated by the addition of water or a non-polar solvent.

-

Purification: The crude quinazolinone can be purified by filtration, washing, and/or recrystallization to yield the final product.

This two-step approach allows for the introduction of two different points of diversity (R and R') in the final quinazolinone structure, making it a powerful strategy for the generation of chemical libraries for drug discovery.[4][5][6][7]

Conclusion: An Enabling Reagent for Innovation

2-Amino-6-(trifluoromethoxy)benzoic acid stands out as a strategically important building block for the synthesis of complex, fluorine-containing molecules. Its utility in the construction of diverse benzoxazinone and quinazolinone libraries underscores its value in modern drug discovery and materials science. By understanding its properties, handling requirements, and key synthetic transformations, researchers can effectively leverage this reagent to accelerate the development of novel compounds with enhanced biological and material properties. The robust and versatile chemistry associated with this building block ensures its continued relevance in the pursuit of innovative chemical entities.

References

- Al-Obaidi, A., & Al-Shimmari, A. (2011). Synthesis of 2, 3-disubstituted-Quinazolin-4-(3H)-ones. Mini-Reviews in Medicinal Chemistry, 11(8), 633-641.

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions. Retrieved from [Link]

- Kaur, H., Kumar, S., & Singh, I. (2015). Convenient synthesis of 2,3-disubstituted quinazolin-4(3H)-ones and 2-styryl-3-substituted quinazolin-4(3H)-ones: applications towards the synthesis of drugs. RSC Advances, 5(38), 30819-30825.

- Zarenezhad, E., et al. (2012). Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives. Iranian Journal of Pharmaceutical Research, 11(3), 859-865.

-

Patel, V. F., & Desai, K. R. (2014). Synthesis of 2, 3-Disubstituted-Quinazolin-4-(3H)-ones. ResearchGate. Retrieved from [Link]

Sources

- 1. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. Synthesis of 2, 3-disubstituted-Quinazolin-4-(3H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Convenient synthesis of 2,3-disubstituted quinazolin-4(3H)-ones and 2-styryl-3-substituted quinazolin-4(3H)-ones: applications towards the synthesis of drugs - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 2-Amino-6-(trifluoromethoxy)benzoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the 2-Amino-6-(trifluoromethoxy)benzoic Acid Scaffold

Substituted anthranilic acids are cornerstone building blocks in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional organic molecules. The 2-amino-6-(trifluoromethoxy)benzoic acid scaffold is of particular interest due to the unique electronic properties imparted by the trifluoromethoxy (-OCF₃) group. This powerful electron-withdrawing group, combined with the electron-donating ortho-amino group, creates a unique electronic environment that influences molecular conformation, lipophilicity, and metabolic stability.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, are indispensable tools for the derivatization of this scaffold, enabling the construction of complex molecular architectures. This guide provides detailed application notes and robust protocols for the use of halogenated derivatives of 2-amino-6-(trifluoromethoxy)benzoic acid in these key transformations.

Physicochemical Properties and Reactivity Considerations

While specific experimental data for 2-amino-6-(trifluoromethoxy)benzoic acid is not extensively published, we can infer its properties from the closely related analog, 2-amino-6-(trifluoromethyl)benzoic acid.

| Property | Value (for 2-amino-6-(trifluoromethyl)benzoic acid) | Reference |

| Molecular Formula | C₈H₆F₃NO₂ | [1][2] |

| Molecular Weight | 205.14 g/mol | [1][2] |

| Appearance | Solid | [1] |

| Melting Point | 130 - 132.5 °C | [1] |

| Storage | 2 - 8 °C, under inert gas, protected from air and light. | [1] |

Key Reactivity Insights:

The trifunctional nature of a halogenated 2-amino-6-(trifluoromethoxy)benzoic acid presents specific challenges and opportunities in cross-coupling reactions:

-

Catalyst Coordination: The presence of both an amino group and a carboxylic acid moiety can lead to coordination with the palladium center, potentially inhibiting catalytic activity. The use of bulky, electron-rich phosphine ligands is crucial to mitigate this effect and promote the desired catalytic cycle.[3]

-